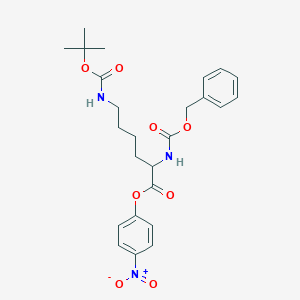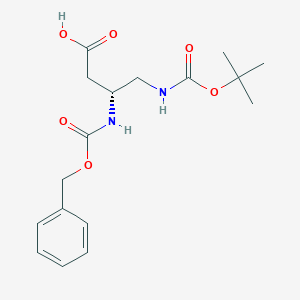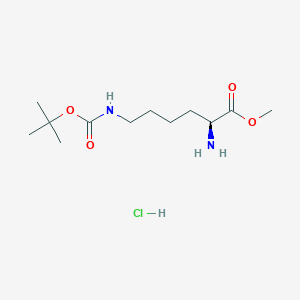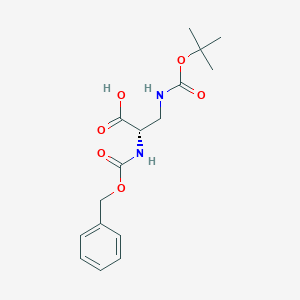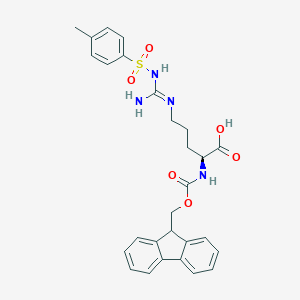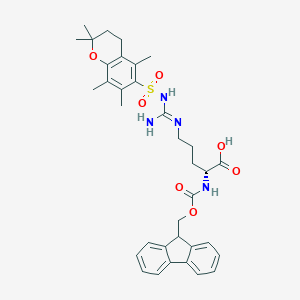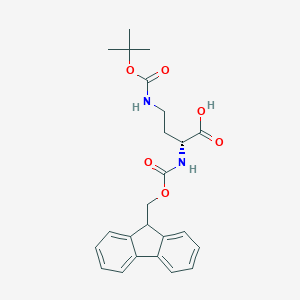
Fmoc-D-Dab(Boc)-OH
Descripción general
Descripción
Fmoc-D-Dab(Boc)-OH is a compound that belongs to the family of Fmoc-protected amino acids. It is specifically a derivative of diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal of the protecting groups under mild conditions.
Mecanismo De Acción
Target of Action
Fmoc-D-Dab(Boc)-OH is a derivative of diaminobutyric acid (Dab), which is a key component in the structure of polymyxins . Polymyxins are lipopeptide antibiotics with potent anti-Gram-negative activity and are generally believed to target lipid A, the lipopolysaccharide (LPS) anchor found in the outer membrane of Gram-negative bacteria .
Mode of Action
The primary mechanism by which polymyxins, and by extension this compound, target Gram-negative bacteria is by binding to lipid A . Lipid A is a structurally complex biomolecule composed of a disaccharide consisting of two phosphorylated glucosamines . This interaction disrupts the bacterial cell membrane, leading to cell death .
Biochemical Pathways
The interaction of this compound with lipid A disrupts the outer membrane of Gram-negative bacteria, affecting the integrity of the bacterial cell wall . This disruption can lead to leakage of intracellular contents and ultimately cell death .
Pharmacokinetics
It’s known that the compound’s pharmacokinetic properties would be influenced by its structure and the presence of the fmoc and boc protecting groups .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell wall, leading to leakage of intracellular contents and ultimately cell death . This makes it a potentially effective agent against Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH could potentially affect its stability and efficacy . .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-Dab(Boc)-OH plays a role in biochemical reactions, particularly in the self-assembly of functional molecules . It interacts with other biomolecules through hydrophobic interactions from the fluorenyl ring and steric optimization from the linker . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of this compound in a kinetically rapid and thermodynamically rigid manner .
Cellular Effects
The effects of this compound on cells are largely related to its ability to form stable thermo-reversible organogels in various solvents . This property allows this compound to influence cell function by altering the physical properties of the cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of π-π stacking interactions and the formation of J-type aggregates . These interactions can influence the behavior of other biomolecules, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the intensity of the emission peak of Fmoc at 320 nm has been observed to red-shift and decrease gradually over time, while the intensity of the emission peak at 460 nm substantially enhances as a function of concentration .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in protein metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophobic and aromatic properties, which can promote its association with other biomolecules .
Subcellular Localization
Its ability to form stable organogels suggests that it may be found in various compartments within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dab(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of diaminobutyric acid is first protected by reacting with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain Amino Group: The side chain amino group is then protected by reacting with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Dab(Boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; trifluoroacetic acid in dichloromethane for Boc removal.
Coupling: HBTU or DIC in the presence of a base such as DIPEA.
Major Products:
Deprotection: The major products are the free amino acid (D-Dab) and the corresponding protecting group by-products (Fmoc and Boc).
Coupling: The major products are the desired peptides or peptide fragments.
Aplicaciones Científicas De Investigación
Fmoc-D-Dab(Boc)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important for studying protein-protein interactions and enzyme-substrate interactions.
Biology: It is used in the development of peptide-based drugs and therapeutic agents.
Medicine: It is used in the synthesis of antimicrobial peptides and other bioactive peptides.
Industry: It is used in the production of peptide-based materials and nanomaterials for various applications.
Comparación Con Compuestos Similares
Fmoc-Dap(Boc)-OH: Similar to Fmoc-D-Dab(Boc)-OH but with a different side chain.
Fmoc-Orn(Boc)-OH: Another similar compound with a different side chain.
Uniqueness: this compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain peptides and peptidomimetics that require the presence of diaminobutyric acid residues.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKOFAHRLBNMG-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427336 | |
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114360-56-4 | |
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2~{R})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-D-Dab(Boc)-OH in peptide synthesis?
A: this compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). [, ] The Fmoc group acts as a temporary protecting group for the alpha-amino function, removable under basic conditions. Simultaneously, the Boc group protects the side chain amine, ensuring regioselective peptide bond formation during SPPS. This strategy allows for controlled and efficient synthesis of peptides containing D-Dab. []
Q2: How is this compound employed in the synthesis of natural products?
A: this compound plays a vital role in synthesizing complex natural products. For instance, it was used as a starting material in the total synthesis of (+)-(R)-Tiruchanduramine, a marine alkaloid. [] This highlights the versatility of this protected amino acid derivative in constructing diverse molecules with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


